molecular formula C16H17FN2O3 B5849192 N-(3,4-dimethoxyphenyl)-N'-(3-fluoro-4-methylphenyl)urea

N-(3,4-dimethoxyphenyl)-N'-(3-fluoro-4-methylphenyl)urea

Cat. No. B5849192
M. Wt: 304.32 g/mol
InChI Key: PPIAKRFGJAIXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-(3-fluoro-4-methylphenyl)urea, commonly known as DFP-10825, is a novel small molecule that has been synthesized for scientific research purposes. This compound has gained attention due to its potential application in the field of cancer research, as it has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of DFP-10825 is not fully understood, but it is believed to act by inhibiting the activity of the protein kinase CK2. CK2 is an enzyme that is involved in many cellular processes, including cell proliferation and survival. Inhibition of CK2 activity by DFP-10825 leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
DFP-10825 has been found to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment. It has also been shown to inhibit the growth of cancer cells that are resistant to other chemotherapeutic agents, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of DFP-10825 is its high purity and yield, which makes it suitable for use in laboratory experiments. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for research on DFP-10825. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to optimize its use in animal models and clinical trials to determine its efficacy and safety as a cancer treatment. Additionally, research could focus on developing analogs of DFP-10825 with improved potency and selectivity for cancer cells.

Synthesis Methods

DFP-10825 is synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyaniline and 3-fluoro-4-methylaniline with phosgene to form the corresponding isocyanates. These isocyanates are then reacted with N,N-dimethylformamide to form the final product, DFP-10825. The synthesis process yields a high purity product with a yield of up to 90%.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential application in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and colon cancer cells. DFP-10825 has also been found to induce apoptosis (cell death) in cancer cells, which is a promising therapeutic approach for cancer treatment.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-10-4-5-11(8-13(10)17)18-16(20)19-12-6-7-14(21-2)15(9-12)22-3/h4-9H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIAKRFGJAIXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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